molecular formula C14H15N3O2 B2620674 N-(1-cyanopropyl)-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide CAS No. 1311619-75-6

N-(1-cyanopropyl)-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide

Cat. No.: B2620674
CAS No.: 1311619-75-6
M. Wt: 257.293
InChI Key: ZWPKGHROAWGUHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyanopropyl)-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide is a compound that belongs to the class of isoxazoles Isoxazoles are five-membered heteroaromatic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanopropyl)-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide typically involves the cyclization of alkynes with nitrile oxides. One common method is the reaction of alkynyl nitrile oxides with propargylic alcohols under mild conditions, often catalyzed by metals such as palladium, copper, or silver . The reaction conditions usually involve temperatures ranging from room temperature to moderate heating, and the use of solvents like dichloromethane or acetonitrile.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to achieve consistent and efficient production. The use of green chemistry principles, such as solvent recycling and minimizing waste, is also considered to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanopropyl)-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Oxazole derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

N-(1-cyanopropyl)-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-cyanopropyl)-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-cyanopropyl-3-methylimidazolium tetrafluoroborate
  • 1-methyl-3-propylimidazolium bis(trifluoromethanesulfonyl)imide

Uniqueness

N-(1-cyanopropyl)-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide is unique due to its specific structural features, such as the presence of both a nitrile group and an oxazole ring. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

N-(1-cyanopropyl)-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-2-11(9-15)16-14(18)12-8-13(19-17-12)10-6-4-3-5-7-10/h3-7,11,13H,2,8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWPKGHROAWGUHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)NC(=O)C1=NOC(C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.